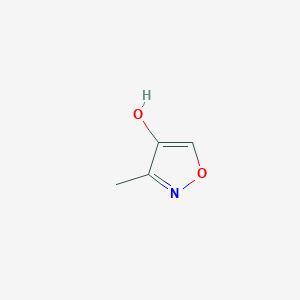![molecular formula C7H4BrN3O2 B12957433 2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12957433.png)
2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a heterocyclic compound that features a fused imidazole and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both bromine and carboxylic acid functional groups allows for diverse chemical reactivity, making it a versatile building block for various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminopyridine with a suitable brominated carboxylic acid derivative under acidic conditions. The reaction is often carried out in solvents like methanol or ethanol, with the temperature maintained between 50-80°C to facilitate the cyclization process.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and enhance the efficiency of the cyclization process. Additionally, the use of catalysts such as palladium or copper can be explored to further improve the reaction rates and selectivity.
化学反应分析
Types of Reactions
2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound using standard reagents like lithium aluminum hydride (LiAlH4) or potassium permanganate (KMnO4).
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, facilitated by palladium catalysts, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Reagents such as KMnO4 or chromium trioxide (CrO3) in acidic or basic media.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an imidazo[4,5-b]pyridine derivative with an amino group in place of the bromine.
科学研究应用
2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
作用机制
The mechanism by which 2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid exerts its effects is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and carboxylic acid group play crucial roles in the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
- 2-Chloro-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
- 2-Iodo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
- 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid
Uniqueness
Compared to its analogs, 2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid offers a unique combination of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions, while the carboxylic acid group enhances solubility and facilitates further functionalization. This makes it a particularly valuable compound for the synthesis of complex molecules in both research and industrial settings.
属性
分子式 |
C7H4BrN3O2 |
|---|---|
分子量 |
242.03 g/mol |
IUPAC 名称 |
2-bromo-1H-imidazo[4,5-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-7-10-3-1-2-4(6(12)13)9-5(3)11-7/h1-2H,(H,12,13)(H,9,10,11) |
InChI 键 |
IOBCCIDRNNTQGB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC2=C1NC(=N2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


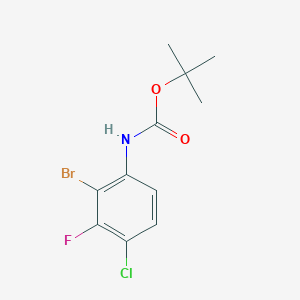

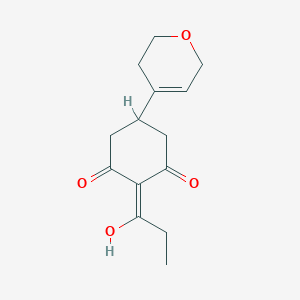
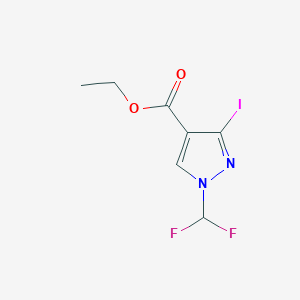
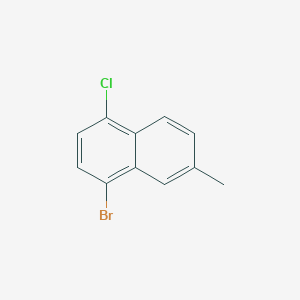
![12-iodo-10,14-dioxapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene](/img/structure/B12957364.png)
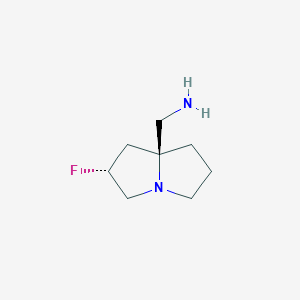
![7-Bromo-4-(tert-butoxy)thieno[3,2-d]pyrimidine](/img/structure/B12957378.png)
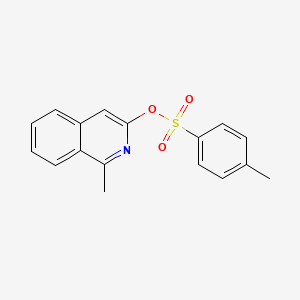
![Benzo[g]quinoline-2,4(1H,3H)-dione](/img/structure/B12957385.png)
